

Spectroscopic Data of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(2-Amino-4,5-difluorophenyl)methanol
Cat. No.:	B1323463

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This technical guide provides a detailed overview of the spectroscopic data for **(2-Amino-4,5-difluorophenyl)methanol**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

(2-Amino-4,5-difluorophenyl)methanol

Property	Value
Molecular Formula	C ₇ H ₇ F ₂ NO
Monoisotopic Mass	159.04958 Da[1]
Appearance	(Predicted) Solid

Mass Spectrometry (MS)

Mass spectrometry of **(2-Amino-4,5-difluorophenyl)methanol** provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of **(2-Amino-4,5-difluorophenyl)methanol**.^[1]

Adduct	Predicted m/z
$[M+H]^+$	160.05686
$[M+Na]^+$	182.03880
$[M-H]^-$	158.04230

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the intact molecule and its common adducts.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: A dilute solution of **(2-Amino-4,5-difluorophenyl)methanol** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
- Ionization: The ESI source is operated in both positive and negative ion modes to detect protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) species. Typical ESI parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
- Mass Analysis: The mass analyzer is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.

- Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the parent molecule and its adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of **(2-Amino-4,5-difluorophenyl)methanol** by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	6.5 - 7.5	m	-	2H
-CH ₂ -	~4.5	s	-	2H
-OH	Variable	br s	-	1H
-NH ₂	Variable	br s	-	2H

Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
C-F	140 - 160 (d, JC-F)
C-NH ₂	130 - 150
C-CH ₂ OH	120 - 140
Ar-C	110 - 125
-CH ₂ OH	~60

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

- Sample Preparation: Approximately 5-10 mg of **(2-Amino-4,5-difluorophenyl)methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT or APT pulse sequence) is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **(2-Amino-4,5-difluorophenyl)methanol** based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad
N-H Stretch (Amine)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1500 - 1600	Medium
C-N Stretch	1250 - 1350	Medium
C-F Stretch	1100 - 1300	Strong
C-O Stretch	1000 - 1260	Strong

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

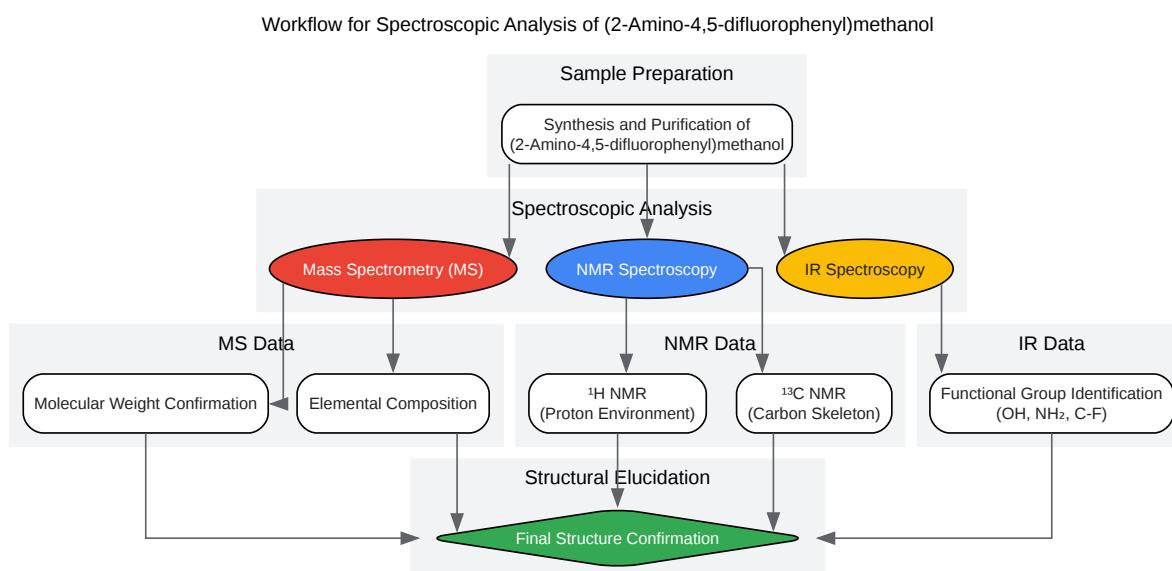
Procedure:

- Sample Preparation:
 - ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
 - KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(2-Amino-4,5-difluorophenyl)methanol**.



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Spectroscopic analysis workflow.

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References

- 1. PubChemLite - (2-amino-4,5-difluorophenyl)methanol (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
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